molecular formula C4H5F2N3S B13458858 (5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol

(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol

Cat. No.: B13458858
M. Wt: 165.17 g/mol
InChI Key: VBAXYRYSPYGZNY-UHFFFAOYSA-N
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Description

(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol is a compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol typically involves the introduction of the difluoromethyl group onto the triazole ring. One common method is the reaction of a triazole precursor with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired substitution efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the triazole ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield the corresponding sulfide.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the triazole ring .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiol group can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents, such as:

  • (5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl)methanol
  • (5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl)methanamine

Uniqueness

What sets (5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol apart is its combination of the difluoromethyl and methanethiol groups. This unique structure imparts distinct chemical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C4H5F2N3S

Molecular Weight

165.17 g/mol

IUPAC Name

[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanethiol

InChI

InChI=1S/C4H5F2N3S/c5-3(6)4-7-2(1-10)8-9-4/h3,10H,1H2,(H,7,8,9)

InChI Key

VBAXYRYSPYGZNY-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=NN1)C(F)F)S

Origin of Product

United States

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